3-Chloroacrolein

Descripción general

Descripción

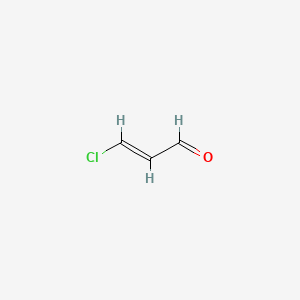

3-Chloroacrolein, also known as 3-chloro-2-propenal, is an organic compound with the molecular formula C3H3ClO. It is a chlorinated derivative of acrolein and is characterized by the presence of a chlorine atom attached to the carbon-carbon double bond. This compound is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity due to the presence of both an aldehyde group and a chlorine atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloroacrolein can be synthesized through various methods. One common method involves the chlorination of acrolein. The reaction typically occurs in the presence of a catalyst such as phosphorus trichloride or sulfuryl chloride. The reaction conditions include maintaining a temperature range of 0-50°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, this compound can be produced by the chlorination of acrolein using chlorine gas. The process involves passing chlorine gas through a solution of acrolein in an inert solvent such as carbon tetrachloride. The reaction is exothermic, and the temperature is carefully controlled to avoid decomposition of the product. The crude product is then purified by distillation to obtain pure this compound.

Análisis De Reacciones Químicas

Metabolic Reactions

3-Chloroacrolein is primarily formed as a reactive metabolite of 3-chloroallyl alcohol (3-CAA) via alcohol dehydrogenase (ADH)-mediated oxidation . This pathway mirrors the metabolism of allyl alcohol to acrolein, where 3-CAA undergoes hepatic first-pass metabolism, producing this compound as a transient intermediate .

Key metabolic characteristics :

-

Rate of Metabolism : Linear kinetics (non-saturable) at relevant doses, with hepatic clearance dominating systemic exposure .

-

Toxicity Correlation : Hepatotoxicity is proportional to the rate of this compound formation .

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 90.51 g/mol | |

| Primary Metabolic Enzyme | ADH | |

| Metabolite Stability | Highly reactive (not detected systemically) |

Synthetic Routes

This compound is synthesized via vapor-phase chlorination of acrolein under controlled conditions :

Reaction :

| Parameter | Range |

|---|---|

| Temperature | 100–200°C |

| Molar Ratio (Cl₂:Acrolein) | 1:1 to 2:1 |

| Residence Time | 0.1–3 seconds |

| Diluent | N₂ (up to 50% by volume) |

Yield : Up to 80% α-chloroacrolein isomer under optimal conditions .

Reactivity with Biomolecules

This compound exhibits electrophilic reactivity, forming adducts with nucleophilic sites in DNA and proteins:

-

DNA Adduct Formation :

-

Protein Modification :

| Compound | Mutagenic Potency (TA100 Strain) |

|---|---|

| This compound | High (inferred from analogs) |

| 2-Chloroacrolein | 10× higher than acrolein |

Oxidation and Degradation

This compound undergoes further oxidation to 3-chloroacrylic acid, a reaction observed in enzymatic and abiotic systems :

Pathway :

Key Evidence :

Polymerization

The conjugated system facilitates spontaneous polymerization under ambient conditions:

-

Mechanism : Radical-initiated or acid-catalyzed chain growth.

-

Biological Impact : Contributes to cytotoxicity by depleting cellular antioxidants (e.g., glutathione) .

Comparative Reactivity

This compound’s reactivity is modulated by the electron-withdrawing chlorine substituent:

| Property | This compound | Acrolein |

|---|---|---|

| Electrophilicity | Higher | Moderate |

| Stability | Lower | Higher |

| Adduct Formation Rate | Faster | Slower |

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Chloroacrolein serves as an important intermediate in the synthesis of numerous organic compounds. Its utility in the production of pharmaceuticals and agrochemicals is notable. Key reactions involving this compound include:

- Oxidation : Produces 3-chloroacrylic acid.

- Reduction : Yields 3-chloropropanol.

- Substitution : Forms 3-hydroxyacrolein.

These transformations highlight its role in generating diverse chemical entities essential for various industrial applications.

Biological Research

Research has explored the interactions of this compound with biological macromolecules, particularly proteins and DNA. Its reactivity allows it to form adducts with cellular components, which has implications for understanding cellular mechanisms and potential therapeutic applications.

Case Study: Cytotoxicity and Cancer Treatment

A study investigated the cytotoxic properties of this compound, revealing its potential as a cancer treatment agent. The compound's ability to form adducts with DNA suggests a mechanism that could be exploited for targeted therapies against cancer cells .

Pharmacokinetics and Toxicology

Physiologically based pharmacokinetic (PBPK) modeling has been employed to understand the metabolism and toxicity profiles of this compound. Key findings from recent studies include:

- Metabolism : A significant portion of absorbed this compound is metabolized in the liver, leading to hepatotoxicity.

- Toxicity Assessment : PBPK models predict that oral administration results in higher peak concentrations (Cmax) compared to other routes, correlating with increased toxicity .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its role as a reagent in organic synthesis further emphasizes its importance in chemical manufacturing processes.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Application |

|---|---|---|

| Oxidation | 3-Chloroacrylic Acid | Intermediate for further synthesis |

| Reduction | 3-Chloropropanol | Solvent and chemical intermediate |

| Substitution | 3-Hydroxyacrolein | Pharmaceutical precursor |

Table 2: Toxicological Findings from PBPK Modeling

| Study Aspect | Finding |

|---|---|

| Metabolism | Significant hepatic metabolism observed |

| Cmax Comparison | Oral gavage shows 6-fold higher Cmax than drinking water |

| Toxicity Correlation | Higher Cmax correlates with severe toxicity |

Mecanismo De Acción

The mechanism of action of 3-chloroacrolein involves its high reactivity towards nucleophiles. The compound can form covalent adducts with nucleophilic sites on proteins and DNA, leading to cellular damage. This reactivity is primarily due to the presence of the aldehyde group and the electron-withdrawing chlorine atom, which makes the carbon-carbon double bond highly electrophilic. The formation of adducts can disrupt normal cellular functions, leading to cytotoxic effects.

Comparación Con Compuestos Similares

Acrolein: The parent compound of 3-chloroacrolein, lacking the chlorine atom.

2-Chloroacrolein: A positional isomer with the chlorine atom attached to the second carbon.

3-Bromoacrolein: A brominated analog of this compound.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of both an aldehyde group and a chlorine atom. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Propiedades

IUPAC Name |

3-chloroprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO/c4-2-1-3-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOPPQGHWJVKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314700 | |

| Record name | 2-Propenal, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20604-88-0 | |

| Record name | 2-Propenal, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20604-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.